Prima-1 - 5608-24-2

Prima-1

Catalog Number: EVT-279895
CAS Number: 5608-24-2
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prima-1 is a small molecule compound initially identified as a selective growth suppressor of mutant p53 cells. [] Its primary mechanism involves restoring the tumor suppressor function of mutant p53 proteins, leading to apoptosis and tumor regression. [, ] Prima-1 has demonstrated promising anticancer activity in various in vitro and in vivo studies, particularly in models with mutant p53. [, ]

Future Directions
  • Optimizing Prima-1 Analogs: Synthesizing and evaluating novel Prima-1 analogs with improved potency, selectivity, and pharmacokinetic properties could enhance its therapeutic potential. [, ]
  • Elucidating Resistance Mechanisms: Understanding the mechanisms of resistance to Prima-1, such as K-ras co-mutations in lung cancer, is crucial for developing strategies to overcome resistance and improve treatment efficacy. []
  • Exploring Combination Therapies: Investigating the efficacy of Prima-1 in combination with other anticancer agents, such as chemotherapy drugs (e.g., cisplatin, doxorubicin), targeted therapies (e.g., bortezomib), and epigenetic modulators (e.g., DZNep), could lead to synergistic antitumor effects. [, , , , , ]
  • Developing Biomarkers for Patient Selection: Identifying biomarkers that predict response to Prima-1 therapy, such as TP53 mutation status, p53 expression levels, and GSH synthetase expression, is essential for selecting patients who are most likely to benefit from treatment. [, , ]
  • Investigating the Role of miRNAs: Further research is needed to fully understand the role of microRNAs in Prima-1-induced apoptosis and explore their potential as therapeutic targets or tools for enhancing treatment efficacy. [, , ]

Prima-1Met (APR-246, Eprenetapopt)

  • Compound Description: Prima-1Met is a methylated derivative of Prima-1 and a more potent structural analog. [] [] [] [] It is considered a first-in-class drug that restores tumor suppressor function to mutant p53 and induces apoptosis in various tumor cells. [] [] [] [] [] Prima-1Met is currently undergoing phase I/II clinical trials. [] []

APR-017

  • Relevance: APR-017 is structurally related to Prima-1 and its derivative Prima-1Met. It serves as a precursor in their synthesis. []

2-methylene-3-quinuclidinone (MQ)

  • Compound Description: MQ is the primary active metabolite of Prima-1. [] It can restore unfolded p53 mutants to their native conformation, inducing apoptosis and activating p53 target genes. []
  • Relevance: MQ is a crucial metabolite responsible for the biological activity of Prima-1. [] Both compounds target mutant p53, promoting its refolding to a native conformation and ultimately leading to apoptosis. []

Nutlin-3a

  • Compound Description: Nutlin-3a is a small molecule known to increase wild-type p53 signaling by inhibiting MDM2 binding to p53. []
  • Relevance: Nutlin-3a is relevant as a comparator to Prima-1 in studying p53-mediated apoptosis. Unlike Prima-1, Nutlin-3a specifically targets the interaction between p53 and MDM2, and its activity is not enhanced by hypoxia. []

Cisplatin

  • Compound Description: Cisplatin is a commonly used chemotherapeutic drug. [] Studies have shown synergistic apoptotic effects when cisplatin is combined with PRIMA-1 in vitro and in vivo. []
  • Relevance: The combination of cisplatin with Prima-1 has shown a synergistic effect in inducing apoptosis in cancer cells, suggesting a potential for combination therapy. [] This synergy is attributed to cisplatin’s ability to increase mutant p53 levels, enhancing the sensitivity of tumor cells to Prima-1. []

Doxorubicin

  • Compound Description: Doxorubicin is a chemotherapy medication used to treat cancer. It has shown a synergistic effect in combination with PRIMA-1 in inducing cancer cell death. [][10]
  • Relevance: Similar to Cisplatin, Doxorubicin has demonstrated synergy with Prima-1 in killing cancer cells. This highlights the potential of using PRIMA-1 in combination therapies to enhance existing chemotherapeutic treatments. [][10]

CP-31398

  • Compound Description: CP-31398 is a small molecule with a structural resemblance to STIMA-1, another mutant p53-reactivating molecule. [] Both compounds exhibit similar chemical activity as traditional Michael acceptors, contributing to their mutant p53-dependent growth suppression capabilities. []
  • Relevance: CP-31398 serves as a structural and functional analog to STIMA-1, offering insights into the structure-activity relationship of small molecules that reactivate mutant p53. []
  • Compound Description: STIMA-1 is a small molecule identified as a mutant p53 reactivator. [] It shares structural similarities with CP-31398 and exhibits greater potency in suppressing mutant p53-dependent growth of tumor cells. []
  • Relevance: STIMA-1 represents a distinct structural class of mutant p53 reactivators compared to Prima-1, highlighting the potential for developing diverse p53-targeting anticancer drugs. []

Dexamethasone

  • Compound Description: Dexamethasone is a type of corticosteroid medication. Studies have shown synergy when dexamethasone is combined with PRIMA-1 in inhibiting tumor growth in multiple myeloma models. []
  • Relevance: Dexamethasone, similar to other chemotherapeutic agents, exhibits synergy with PRIMA-1, particularly in multiple myeloma models. [] This reinforces the potential of combining PRIMA-1 with existing treatment modalities to enhance therapeutic outcomes. []

L-buthionine sulphoximine

  • Compound Description: L-buthionine sulphoximine is an inhibitor of γ-glutamylcysteine synthetase, which plays a role in glutathione (GSH) synthesis. [] Studies indicate that decreasing GSH levels using L-buthionine sulphoximine can sensitize myeloma cells to PRIMA-1Met-induced cell death. []
  • Relevance: L-buthionine sulphoximine is not structurally related to Prima-1 or Prima-1Met, but it provides insight into the mechanism of action of these compounds. The synergy observed between L-buthionine sulphoximine and PRIMA-1Met suggests that targeting GSH depletion could enhance the efficacy of Prima-1Met in myeloma treatment. []
Source and Classification

Prima-1 is classified as a low-molecular-weight compound with a specific focus on its interaction with mutant p53 proteins. It was initially developed in the early 2000s and has undergone extensive research to evaluate its efficacy and mechanisms of action in various cancer models. The compound's primary source is synthetic chemistry, where it has been produced through specific chemical synthesis pathways aimed at optimizing its reactivity with p53.

Synthesis Analysis

Methods and Technical Details

The synthesis of Prima-1 involves several key steps that ensure the compound's purity and efficacy. The primary method used is N-acylation, which introduces a reactive group capable of forming covalent bonds with thiol groups present in the mutant p53 protein.

The general synthetic pathway includes:

  1. Formation of a maleimide derivative: This step is crucial as it allows for the selective targeting of thiol groups in the p53 protein.
  2. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Prima-1.

These methods are essential to ensure that the synthesized compound retains its biological activity when tested in vitro or in vivo.

Molecular Structure Analysis

Structure and Data

The molecular structure of Prima-1 can be described as a maleimide derivative that features a specific arrangement conducive to binding with cysteine residues in mutant p53 proteins. The structural formula can be represented as follows:

C9H9N1O2S\text{C}_9\text{H}_9\text{N}_1\text{O}_2\text{S}

Key structural characteristics include:

  • A maleimide ring that facilitates covalent bonding.
  • Functional groups that enhance solubility and bioavailability.

Crystallographic studies have provided insights into the three-dimensional conformation of Prima-1, revealing how it interacts at the molecular level with p53.

Chemical Reactions Analysis

Reactions and Technical Details

Prima-1 primarily undergoes covalent modification reactions with mutant p53 proteins. The mechanism involves:

  1. Nucleophilic attack: The thiol group on cysteine residues in mutant p53 attacks the electrophilic carbon in the maleimide moiety of Prima-1.
  2. Formation of a stable thioether bond: This reaction restores some functional aspects of p53, allowing it to regain its tumor suppressor activity.

In vitro studies have demonstrated that this covalent binding leads to significant changes in the conformation of p53, promoting its reactivation and subsequent apoptotic signaling pathways within cancer cells.

Mechanism of Action

Process and Data

The mechanism by which Prima-1 exerts its effects involves several steps:

  1. Binding: Upon entering cancer cells, Prima-1 selectively binds to mutant forms of p53 through covalent modification.
  2. Conformational change: This binding induces a conformational change that allows mutant p53 to regain its ability to transactivate target genes involved in cell cycle regulation and apoptosis.
  3. Induction of apoptosis: Reactivated p53 can initiate programmed cell death pathways, leading to reduced tumor cell viability.

Research indicates that Prima-1 not only restores transcriptional activity but also enhances sensitivity to other chemotherapeutic agents when used in combination therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Prima-1 include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts specifically with thiol groups, making it a selective agent for targeting mutant p53 proteins.

Relevant analytical data from studies indicate that Prima-1 exhibits favorable pharmacokinetic properties, allowing for effective cellular uptake.

Applications

Scientific Uses

Prima-1 has significant applications in cancer research, particularly concerning therapies targeting tumors with mutated p53. Its uses include:

  • Cancer treatment: Investigated as a monotherapy or in combination with other agents for enhanced therapeutic efficacy.
  • Research tool: Employed in studies aimed at understanding p53 biology and developing new strategies for cancer treatment.
  • Clinical trials: Currently undergoing evaluation in various clinical settings to assess its safety and effectiveness against different types of cancers characterized by p53 mutations.
Introduction to PRIMA-1: Discovery and Therapeutic Rationale

Historical Context of p53-Targeted Therapies in Oncology

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining genomic stability by regulating cell cycle arrest, DNA repair, apoptosis, and senescence. As a transcription factor, p53 coordinates cellular responses to various stresses, including DNA damage and oncogene activation [5]. Inactivation of the p53 pathway occurs in >50% of all human cancers, making it the most frequently mutated gene in oncology. The majority (approximately 80%) of TP53 mutations are missense mutations within the DNA-binding domain (codons 175, 245, 248, 249, 273, and 282), resulting in loss of wild-type transcriptional activity and protein accumulation [5] [7]. These mutations confer not only loss-of-function but also dominant-negative effects over residual wild-type alleles and oncogenic gain-of-function (GOF) activities that promote metastasis, chemoresistance, and metabolic reprogramming [7] [9].

Therapeutic strategies targeting p53 dysfunction historically faced significant challenges due to p53's structural characteristics as a transcription factor without conventional druggable pockets. Early approaches focused on inhibiting negative regulators of wild-type p53, such as MDM2 antagonists (e.g., nutlins), which prevent MDM2-mediated ubiquitination and degradation [2] [5]. However, these strategies proved ineffective for cancers harboring TP53 mutations. This therapeutic gap spurred intense research into compounds capable of restoring native function to mutant p53 (mutp53), leveraging evidence that many mutp53 proteins retain residual wild-type conformation sensitivity under specific conditions (e.g., temperature-sensitive mutants) [7]. The discovery of PRIMA-1 emerged from this paradigm, offering the first pharmacological approach to reactivate mutp53 on a broad scale.

PRIMA-1 as a Mutant p53 Reactivator: Discovery and Structural Evolution

PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) was discovered in 2002 through a cell-based screen of the National Cancer Institute compound library. This screen identified 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one as a low-molecular-weight compound capable of restoring wild-type function to mutant p53 and inducing apoptosis in tumor cells [1] [7]. Initial characterization demonstrated PRIMA-1's ability to suppress proliferation in human tumor cells harboring diverse p53 mutations (e.g., R175H, R248W, R273H) while showing minimal toxicity to normal cells [1] [6]. Its structural analog, PRIMA-1Met (APR-246, eprenetapopt), was developed in 2005 to improve bioavailability and cellular permeability. APR-246 demonstrated superior potency compared to PRIMA-1, with enhanced tumor growth inhibition in preclinical models [1] [4].

Structurally, PRIMA-1 is a quinuclidine-based compound (chemical formula: C9H15NO3, molecular weight: 185.22 g/mol) characterized by a bicyclic framework with two hydroxymethyl groups and a ketone functionality [8]. Both compounds share a common active metabolite, methylene quinuclidinone (MQ), formed spontaneously in aqueous solutions. MQ is the primary effector molecule responsible for mutp53 reactivation through covalent modification [1] [9]. The structural evolution from PRIMA-1 to APR-246 represents a significant advancement in pharmacokinetic properties while retaining the core reactive moiety essential for biological activity.

Table 1: Structural and Functional Comparison of PRIMA-1 and APR-246

PropertyPRIMA-1APR-246 (PRIMA-1Met)
Chemical Name2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one2,2-Difluoromethyl-1-azabicyclo[2.2.2]octan-3-one
SolubilitySoluble to 100 mM in waterImproved lipophilicity
Primary MetaboliteMethylene quinuclidinone (MQ)Methylene quinuclidinone (MQ)
PermeabilityModerate cellular uptakeEnhanced cellular permeability
Antitumor EfficacyBroad-spectrum mutp53 reactivationSuperior activity in vitro and in vivo

Mechanistic Uniqueness in Oncogenic Pathway Modulation

PRIMA-1 and APR-246 exhibit a distinctive dual mechanism of action centered on mutp53 reactivation and mutant p53-independent effects. This multifaceted targeting represents a significant departure from earlier p53-targeted approaches.

Mutant p53 Reactivation: The primary mechanism involves covalent modification of mutp53. MQ, the reactive metabolite, undergoes Michael addition reactions with thiol groups of cysteine residues (e.g., Cys124, Cys277) located within the DNA-binding domain of mutp53. This covalent binding stabilizes the core domain, restores wild-type conformation, and enables sequence-specific DNA binding and transcriptional transactivation [1] [7] [9]. Reactivated p53 subsequently upregulates pro-apoptotic targets (e.g., BAX, PUMA, NOXA) and cell cycle regulators (e.g., CDKN1A/p21), triggering apoptosis and growth arrest. Structural studies, particularly with common mutants like R175H and R273H, confirm the restoration of wild-type epitopes recognized by conformation-specific antibodies like PAb1620 [1] [7].

Amyloid Disruption: A groundbreaking mechanism involves the inhibition of mutp53 amyloid aggregation. Mutp53, particularly conformational mutants like Y220C and R248Q, exhibits a high propensity to form intracellular amyloid-like aggregates. These aggregates exert a dominant-negative effect by sequestering wild-type p53 and other tumor suppressors (e.g., p63, p73) [9]. PRIMA-1 disrupts these aggregates, preventing amyloid formation and liberating functional p53 family members. In hepatocellular carcinoma models with the Y220C mutation, PRIMA-1 significantly reduced amyloid oligomers, correlating with restored transcriptional activity [9].

Mutant p53-Independent Effects: Beyond mutp53 reactivation, PRIMA-1/APR-246 modulates pathways irrespective of p53 status:

  • ROS Induction: APR-246 depletes cellular glutathione and increases reactive oxygen species (ROS), contributing to oxidative stress-mediated apoptosis. This effect is particularly pronounced in hematological malignancies like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [2] [4].
  • Noxa Activation: APR-246 induces the pro-apoptotic protein Noxa in a p53-independent manner, engaging the intrinsic apoptotic pathway. This mechanism is critical in multiple myeloma models [4].
  • ER Stress Modulation: PRIMA-1 triggers endoplasmic reticulum stress pathways, further amplifying apoptotic signaling cascades in diverse cancer cell types [1] [6].

Table 2: Key Mechanisms of Action of PRIMA-1/APR-246

MechanismMolecular Targets/EffectsFunctional Outcome
Mutant p53 ReactivationCovalent binding to cysteine residues in DBD (e.g., Cys124); Restoration of wild-type conformationTranscriptional activation of BAX, PUMA, p21; Apoptosis induction
Amyloid DisruptionDissolution of mutp53 aggregates (e.g., Y220C, R248Q)Liberation of functional p53/p73; Restoration of tumor suppressive functions
ROS InductionGlutathione depletion; Increased reactive oxygen speciesOxidative stress-mediated cell death
p53-Independent ApoptosisNoxa upregulation; ER stress inductionActivation of intrinsic apoptotic pathway
Gain-of-Function InhibitionSuppression of mutp53-mediated pro-metastatic pathwaysReduced invasion, migration, and drug resistance

Properties

CAS Number

5608-24-2

Product Name

Prima-1

IUPAC Name

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2

InChI Key

RFBVBRVVOPAAFS-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=O)C2(CO)CO

Solubility

Soluble in DMSO

Synonyms

2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
NSC 281668
NSC-281668
NSC281668
PRIMA-1

Canonical SMILES

C1CN2CCC1C(=O)C2(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.